Home > Products > Screening Compounds P122166 > Pam3Cys-Ser-(Lys)4 trihydrochloride
Pam3Cys-Ser-(Lys)4 trihydrochloride -

Pam3Cys-Ser-(Lys)4 trihydrochloride

Catalog Number: EVT-8393184
CAS Number:
Molecular Formula: C81H159Cl3N10O13S
Molecular Weight: 1619.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic lipopeptide that serves as a selective agonist for the Toll-like receptor 1 complexed with Toll-like receptor 2. This compound is derived from the immunologically active N-terminal portion of bacterial lipoproteins and is known for its ability to activate monocytes and macrophages, subsequently influencing a wide array of immune responses. It is primarily used in research settings to study immune signaling pathways and has been implicated in various studies related to inflammation and autoimmune diseases .

Source

Pam3Cys-Ser-(Lys)4 trihydrochloride is synthesized through chemical methods that allow for precise control over its structure. The compound is commercially available from various suppliers, including Enzo Life Sciences and VWR, which provide detailed specifications regarding its use and handling .

Classification

Pam3Cys-Ser-(Lys)4 trihydrochloride belongs to the class of lipopeptides, specifically categorized as a Toll-like receptor agonist. It is recognized for its role in modulating immune responses by activating intracellular signaling pathways associated with Toll-like receptors, which are critical components of the innate immune system .

Synthesis Analysis

Methods

The synthesis of Pam3Cys-Ser-(Lys)4 trihydrochloride typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process includes:

  1. Preparation of Amino Acid Derivatives: Each amino acid is protected with specific groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled to the growing chain using coupling reagents that facilitate the formation of peptide bonds.
  3. Deprotection: After each coupling step, protecting groups are removed to expose the reactive sites for subsequent additions.
  4. Cleavage from Support: Once the desired peptide sequence is achieved, it is cleaved from the solid support and purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

Technical Details

The final product is lyophilized to form a stable powder that can be reconstituted in appropriate solvents for use in biological assays. The molecular weight of Pam3Cys-Ser-(Lys)4 trihydrochloride is approximately 1510.3 g/mol, and it has a CAS number of 112208-00-1 .

Molecular Structure Analysis

Structure

Pam3Cys-Ser-(Lys)4 trihydrochloride consists of a palmitoyl group linked to a cysteine residue, followed by serine and a lysine-rich tail (four lysine residues). This structure contributes to its amphiphilic nature, enhancing its ability to interact with cellular membranes and penetrate cells.

Data

  • Molecular Formula: C64H127N11O12S
  • Molecular Weight: 1510.3 g/mol
  • Solubility: Soluble in pyrogen-free deionized water and dimethyl sulfoxide, with recommended pH levels below 7.5 .
Chemical Reactions Analysis

Reactions

Pam3Cys-Ser-(Lys)4 trihydrochloride primarily engages in reactions that activate Toll-like receptors on immune cells. Upon binding to these receptors, it triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Technical Details

The activation involves several key signaling pathways:

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): This pathway is crucial for mediating inflammatory responses.
  • Mitogen-activated protein kinases (MAPKs): Including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are involved in cell proliferation and differentiation processes .
Mechanism of Action

Process

The mechanism by which Pam3Cys-Ser-(Lys)4 trihydrochloride exerts its effects begins with its binding to Toll-like receptor 1/Toll-like receptor 2 heterodimer complexes on the surface of immune cells. This interaction initiates a series of intracellular signaling events:

  1. Receptor Dimerization: Binding leads to dimerization of Toll-like receptors.
  2. Activation of Signaling Pathways: Recruitment of adaptor proteins such as MyD88 activates downstream kinases.
  3. Cytokine Production: Ultimately results in the transcriptional activation of genes responsible for inflammatory cytokine production.

Data

Research indicates that Pam3Cys can activate over 140 genes involved in immune response regulation, demonstrating its potent immunomodulatory effects .

Physical and Chemical Properties Analysis

Physical Properties

Pam3Cys-Ser-(Lys)4 trihydrochloride appears as a white powder when lyophilized. It is hygroscopic and should be stored under conditions that minimize moisture exposure.

Chemical Properties

  • pH Stability: Optimal solubility at pH < 7.5.
  • Storage Conditions: Recommended storage at -20°C after reconstitution; avoid freeze/thaw cycles .
Applications

Pam3Cys-Ser-(Lys)4 trihydrochloride has several scientific applications:

  1. Immunological Research: Used extensively in studies investigating immune responses, particularly those involving Toll-like receptors.
  2. Vaccine Development: Acts as an adjuvant to enhance vaccine efficacy by promoting stronger immune responses.
  3. Autoimmune Disease Studies: Investigated for its potential role in modulating tolerance mechanisms in autoimmune conditions .
TLR1/TLR2-Mediated Immunomodulatory Mechanisms

Structural Basis of TLR1/TLR2 Heterodimer Activation by Pam3Cys-Ser-(Lys)4

Pam3Cys-Ser-(Lys)4 trihydrochloride (Pam3CSK4) is a synthetic triacylated lipopeptide that structurally mimics the N-terminal moiety of bacterial lipoproteins. Its molecular architecture comprises three palmitoyl chains esterified to a cysteine residue, linked to a polar Ser-(Lys)4 peptide headgroup. This design precisely replicates pathogen-associated molecular patterns (PAMPs) from Gram-negative bacteria [1] [4]. The three lipid chains are indispensable for TLR1/TLR2 activation: two palmitoyl groups insert into TLR2’s hydrophobic pocket, while the third palmitoyl chain binds to TLR1’s lipid channel, forcing heterodimerization [3] [9]. The cationic (Lys)4 tail enhances solubility and facilitates electrostatic interactions with anionic membrane components, promoting receptor clustering at the cell surface [1] [7].

Table 1: Structural Domains of Pam3Cys-Ser-(Lys)4 and Their Functional Roles

Structural DomainChemical CompositionRole in TLR1/TLR2 Activation
Tri-palmitoyl groupsC16:0 fatty acyl chainsBinds TLR1/TLR2 hydrophobic pockets, inducing dimerization
Cysteine-Serine linkageThioester bond with Ser residuePositions lipid chains for optimal receptor engagement
Tetra-lysine tail(Lys)4 peptide with HCl counterionsEnhances aqueous solubility and membrane proximity

Crystallographic analyses confirm that Pam3CSK4 bridges TLR1 and TLR2 through simultaneous hydrophobic interactions and hydrogen bonding. The serine residue forms hydrogen bonds with TLR2’s leucine-rich repeat (LRR) domain, while the lysine residues interact with TLR1’s LRR14-16 domain, stabilizing the active heterodimeric complex [4] [9]. Mutation studies show that truncation of even one palmitoyl chain abolishes TLR1 binding, underscoring the structural precision required for immunostimulation [3].

Intracellular Signaling Cascades: MyD88-Dependent versus TRIF-Dependent Pathways

Upon TLR1/TLR2 heterodimer stabilization, Pam3CSK4 triggers two distinct signaling axes: the canonical myeloid differentiation primary response 88 (MyD88)-dependent pathway and the less prominent TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent route.

MyD88-Dependent Signaling

This primary pathway recruits MyD88 via homotypic Toll/interleukin-1 receptor (TIR) domain interactions. MyD88 subsequently activates interleukin-1 receptor-associated kinases (IRAK1/4), leading to tumor necrosis factor receptor-associated factor 6 (TRAF6) ubiquitination. This cascade culminates in:

  • Nuclear factor kappa B (NF-κB) translocation, driving transcription of pro-inflammatory cytokines (e.g., interleukin-6, tumor necrosis factor-alpha) [2] [5]
  • Mitogen-activated protein kinase (MAPK) phosphorylation (e.g., extracellular signal-regulated kinase, p38), regulating cell proliferation and chemokine production [1] [10]

Studies using MyD88-knockout macrophages confirm near-complete ablation of cytokine release following Pam3CSK4 stimulation, validating this pathway’s dominance [5].

TRIF-Dependent Signaling

While TLR4 robustly activates TRIF pathways, TLR1/TLR2 engagement by Pam3CSK4 elicits only weak TRIF recruitment. This secondary pathway yields delayed NF-κB activation and interferon regulatory factor 3 (IRF3)-mediated type I interferon production. Dominant-negative TRIF constructs reduce interferon-beta induction by ≤20% in Pam3CSK4-treated cells, indicating minor biological relevance [5].

Table 2: Signaling Pathways Downstream of Pam3CSK4-Activated TLR1/TLR2

PathwayKey AdaptorsKinases/Transcription FactorsFunctional Outcomes
MyD88-DependentMyD88, IRAK1/4TRAF6 → NF-κB/p38/JNKPro-inflammatory cytokines (interleukin-6, tumor necrosis factor-alpha); Cellular activation
TRIF-DependentTRIF, TRAF3TBK1 → IRF3/NF-κB (delayed)Type I interferons; Anti-viral responses

Gene expression profiling reveals Pam3CSK4 upregulates ≥140 immune-related genes, including interleukin-23 and chemokine ligand 20, which amplify Th17 responses and leukocyte chemotaxis [1] [2]. Notably, TLR2 deficiency in CD4+ T cells impairs interleukin-17 production and experimental autoimmune encephalomyelitis development, highlighting the pathway’s role in adaptive immunity [2] [10].

Synergistic Interactions with Co-Receptors (CD14, MD-2) and Cross-Talk with Toll-like Receptor 4

Pam3CSK4’s immunomodulatory effects are amplified through dynamic collaborations with co-receptors and cross-talk with other Toll-like receptors, notably Toll-like receptor 4.

Co-Receptor Synergy

  • CD14: This glycosylphosphatidylinositol-anchored protein binds Pam3CSK4’s lipid moieties, concentrating ligands at the membrane and facilitating transfer to TLR1/TLR2. CD14 knockdown reduces NF-κB activation by 60–70% in macrophage studies [5] [7].
  • MD-2: Though primarily associated with Toll-like receptor 4, MD-2 enhances Pam3CSK4 responses in epithelial cells by stabilizing TLR1/TLR2 dimer conformation. This interaction is cell-type-specific and less universal than CD14 involvement [5].

Cross-Talk with Toll-like Receptor 4

Pam3CSK4 and lipopolysaccharide (a Toll-like receptor 4 agonist) exhibit profound synergy:

  • Physical Receptor Interaction: Co-immunoprecipitation assays demonstrate Pam3CSK4 induces transient TLR2-TLR4 complexes in endothelial cells. This heteroreceptor assembly enables shared adapter utilization [5].
  • Adapter Cross-Utilization: TLR4-activated TRIF/TRAM adapters augment Pam3CSK4-induced NF-κB signaling. Conversely, TLR2-driven MyD88 recruitment potentiates lipopolysaccharide responses in Toll-like receptor 4-positive cells [5] [7].
  • Transcriptional Synergy: Co-stimulation upregulates interleukin-1β and nitric oxide synthase expression 5–8-fold higher than additive responses in macrophages. This is abolished in TLR2/TLR4 double-knockout models [5] [8].

Table 3: Co-Receptors and Their Synergistic Roles in Pam3CSK4 Signaling

Co-ReceptorMechanism of SynergyFunctional ImpactExperimental Evidence
CD14Binds lipid chains; Enhances ligand presentation60–70% ↑ NF-κB activationCD14-knockdown reduces cytokine production [5]
MD-2Stabilizes TLR1/TLR2 heterodimer2-fold ↑ interleukin-8 in epithelial cellsMD-2 co-expression enhances signaling [7]
Toll-like Receptor 4Forms heterocomplexes; Shares TRIF/MyD88 adapters5–8-fold ↑ pro-inflammatory genesCo-immunoprecipitation confirms complex formation [5]

This cooperativity extends to in vivo outcomes: Intranasal Pam3CSK4/lipopolysaccharide co-administration in murine models amplifies lung neutrophil infiltration 12-fold versus single agonists, demonstrating pathophysiological relevance [5] [8].

Properties

Product Name

Pam3Cys-Ser-(Lys)4 trihydrochloride

IUPAC Name

6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;trihydrochloride

Molecular Formula

C81H159Cl3N10O13S

Molecular Weight

1619.6 g/mol

InChI

InChI=1S/C81H156N10O13S.3ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;;;/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*1H

InChI Key

INNTZVXVIZIYBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.